molecular formula C8H18N2O B13349690 Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol

Katalognummer: B13349690
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: YOGKWXRERXFKBQ-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with an amino group and a hydroxyl group, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone.

    Reductive Amination: Cyclopentanone undergoes reductive amination with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Cyclopentanone derivative

    Reduction: Cyclopentylamine derivative

    Substitution: Cyclopentyl halide derivative

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: As a precursor for the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol can be compared with similar compounds such as:

    Cyclopentanol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclopentylamine: Lacks the hydroxyl group, limiting its reactivity in hydroxylation reactions.

    Cyclopentanone: Lacks both the amino and hydroxyl groups, serving as a simpler precursor.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

(1R,2R)-2-(3-aminopropylamino)cyclopentan-1-ol

InChI

InChI=1S/C8H18N2O/c9-5-2-6-10-7-3-1-4-8(7)11/h7-8,10-11H,1-6,9H2/t7-,8-/m1/s1

InChI-Schlüssel

YOGKWXRERXFKBQ-HTQZYQBOSA-N

Isomerische SMILES

C1C[C@H]([C@@H](C1)O)NCCCN

Kanonische SMILES

C1CC(C(C1)O)NCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.